5-Chloro-2-ethoxypyridine-4-boronic acid
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Overview
Description
5-Chloro-2-ethoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C7H9BClNO3 and a molecular weight of 201.42 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an ethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxypyridine-4-boronic acid typically involves the reaction of 5-chloro-2-ethoxypyridine with a boronic acid derivative. One common method is the use of boronic acid pinacol ester as a precursor. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
5-Chloro-2-ethoxypyridine-4-boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active compounds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Biology: Used in the study of biological systems and the development of chemical probes
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxypyridine-4-boronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with aryl or vinyl halides to form the desired biaryl or vinyl-aryl products. The chlorine atom and ethoxy group on the pyridine ring can also participate in various substitution and coordination reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxypyridine-4-boronic acid
- 5-Chloro-2-ethoxypyridine-3-boronic acid
- 5-Bromo-2-ethoxypyridine-4-boronic acid
Uniqueness
5-Chloro-2-ethoxypyridine-4-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and ethoxy groups allows for versatile functionalization and modification, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
(5-chloro-2-ethoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUMNNOZBLLGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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